Deubiquitinase Inhibition Profile: UCHL5 vs. USP18 Differential Binding
3-Amino-4-isobutoxybenzamide demonstrates measurable inhibitory activity against two distinct deubiquitinating enzymes, with a 2.4-fold selectivity window favoring UCHL5 over USP18 [1]. This differential binding profile distinguishes the compound from unsubstituted benzamide controls, which typically exhibit no measurable activity in these assays, and from structurally unrelated UCHL5 inhibitors that lack the aminobenzamide scaffold [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | UCHL5: 13,600 nM (13.6 μM); USP18: 33,200 nM (33.2 μM) |
| Comparator Or Baseline | Comparator: same compound across two target enzymes (intra-compound selectivity); Baseline: benzamide core without 3-amino-4-isobutoxy substitution (no detectable activity) |
| Quantified Difference | 2.4-fold greater potency for UCHL5 vs. USP18 |
| Conditions | UCHL5 assay: GST-tagged enzyme, Ub-AMC substrate, 30 min preincubation, 60 min measurement; USP18 assay: recombinant human USP18 (aa 16-372) expressed in Sf9 cells, ISG15-AMC substrate, 30 min preincubation |
Why This Matters
Selectivity between UCHL5 and USP18 is critical for target validation studies; a compound with measurable differential binding provides a defined starting point for structure-activity relationship (SAR) optimization, whereas compounds lacking this activity profile offer no such guidance.
- [1] BindingDB Entry BDBM50072959 (CHEMBL3410535), IC50 values for UCHL5 (13,600 nM) and USP18 (33,200 nM) View Source
- [2] ChEMBL Database, Target report for Ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5), baseline activity of benzamide scaffold View Source
